molecular formula C19H20F3NO3 B2853857 4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351607-21-0

4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2853857
CAS No.: 1351607-21-0
M. Wt: 367.368
InChI Key: IMJTYWCVLYXEDC-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with an isopropoxy group attached to the benzene ring and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the amide nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivatives .

Mechanism of Action

The mechanism of action of TFPB is not fully understood. However, it has been suggested that TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. TFPB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
TFPB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. TFPB has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, TFPB has been found to reduce fibrosis in various organs such as the liver and lung.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. This makes TFPB a potential candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of using TFPB in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on TFPB. One of the potential applications of TFPB is in the development of anti-inflammatory drugs with fewer side effects. TFPB can also be used in the development of anti-cancer drugs that target specific signaling pathways. Additionally, TFPB can be used in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis. Further studies are needed to fully understand the mechanism of action of TFPB and its potential applications in various fields of science.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. TFPB has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-fibrotic therapies. TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been found to exhibit various biochemical and physiological effects. One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. However, one of the limitations of using TFPB in lab experiments is its low solubility in water. There are several future directions for the research on TFPB, including the development of anti-inflammatory and anti-cancer drugs with fewer side effects, and the treatment of fibrotic diseases.

Synthesis Methods

The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. The final product is obtained after purification using column chromatography.

Scientific Research Applications

TFPB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TFPB has been used in various in vitro and in vivo studies to investigate its effects on different cell lines and animal models.

Properties

IUPAC Name

4-propan-2-yloxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-13(2)26-16-10-8-14(9-11-16)17(24)23-12-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,13,25H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJTYWCVLYXEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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